Salannin

描述

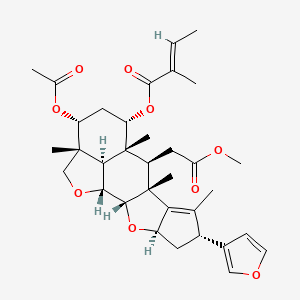

Salannin 是一种在印楝树 (Azadirachta indica) 种子中发现的四降节萜类化合物。 它属于天然产物的柠檬苦素类,以其生物活性而闻名,尤其是作为一种昆虫拒食剂 . This compound 的结构非常复杂,具有多个含氧官能团,包括烯醇醚、缩醛、半缩醛和多种羧酸酯 .

准备方法

合成路线和反应条件: 由于其复杂的分子结构,Salannin 的合成具有挑战性。 This compound 的首次全合成是由剑桥大学史蒂文·利研究小组于 2007 年实现的 . 这种合成涉及一种接力法,其中一个高度官能化的癸烷中间体通过小规模全合成制备,然后从天然产物中衍生出来用于克级操作 .

工业生产方法: this compound 主要通过各种提取技术从印楝种子中提取。 一种常见的方法是使用固相萃取,然后使用液相色谱从印楝油中分离 this compound . 色谱分离通常使用由乙腈和水组成的流动相来完成 .

化学反应分析

科学研究应用

Agricultural Applications

Salannin is primarily recognized for its antifeedant properties against various agricultural pests, particularly lepidopteran larvae. Research has demonstrated that this compound effectively inhibits feeding behavior, thereby reducing the growth rates of pests such as Heliothis armigera and Spodoptera litura.

Table 1: Antifeedant Activity of this compound Against Lepidopteran Larvae

| Compound | Species | EC50 (ppm) | EC95 (ppm) | Slope ± SE |

|---|---|---|---|---|

| This compound | H. armigera | 79.7 | 219.7 | 3.38 ± 0.4 |

| This compound | S. litura | 65.6 | 169.1 | 3.41 ± 0.4 |

The above table summarizes the effective concentrations (EC50 and EC95) of this compound against two significant agricultural pests, indicating its potential as a natural pesticide .

Insect Growth Regulation

This compound also acts as an insect growth regulator , affecting the development and reproduction of various insect species. Studies have shown that it can disrupt normal growth patterns, leading to reduced populations of target pests.

Case Study: Impact on Insect Growth

In a controlled study, larvae of H. armigera were fed diets containing varying concentrations of this compound. The results indicated a significant reduction in growth rates when compared to control groups, highlighting this compound's effectiveness as an insect growth regulator .

Pharmacological Potential

Beyond agricultural uses, this compound has been investigated for its pharmacological properties . Preliminary studies suggest potential applications in medicinal fields, including:

- Antimicrobial Activity : this compound exhibits antibacterial properties against various pathogens.

- Anticancer Properties : Research indicates that neem extracts containing this compound may play a role in cancer management through modulation of cellular processes .

Table 2: Pharmacological Effects of this compound

| Application | Effectiveness |

|---|---|

| Antimicrobial | Effective against bacteria like Staphylococcus aureus |

| Anticancer | Modulates cancer cell growth in vitro studies |

Mode of Action

The mode of action of this compound primarily involves its role as an antifeedant rather than a toxic agent. Studies have shown that the reduced growth observed in larvae is due to decreased food intake rather than direct toxicity . This distinction is crucial for developing pest management strategies that minimize harm to beneficial insects and the environment.

作用机制

Salannin 主要通过其作为昆虫拒食剂的作用发挥其作用。 它通过干扰昆虫的激素通路,特别是那些涉及蜕皮激素和保幼激素的通路,来破坏昆虫的取食行为 . 这种破坏导致各种昆虫物种的生长抑制和死亡 .

相似化合物的比较

生物活性

Salannin, a limonoid compound derived from the neem tree (Azadirachta indica), has garnered attention for its diverse biological activities, particularly in agricultural and medicinal applications. This article provides a comprehensive review of the biological activity of this compound, focusing on its insecticidal properties, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a tetranortriterpenoid and shares structural similarities with other limonoids such as azadirachtin. Its unique chemical structure contributes to its biological efficacy. This compound's molecular formula is C_21H_28O_5, and it exhibits a complex arrangement that influences its interaction with biological systems.

Insecticidal Activity

One of the most significant biological activities of this compound is its role as an insect antifeedant. Research indicates that this compound primarily acts by deterring feeding rather than functioning as a post-ingestive toxin. This was demonstrated in various studies involving different insect species.

Case Studies and Experimental Findings

-

Feeding Deterrence in Lepidopteran Larvae :

- A study assessed the effectiveness of this compound against neonate larvae of Helicoverpa armigera and Spodoptera litura. The effective concentrations (EC50) were determined as follows:

Compound EC50 (ppm) EC95 (ppm) 3-O-acetyl salannol 64.2 166.9 Salannol 79.7 219.7 This compound 170 N/A

- A study assessed the effectiveness of this compound against neonate larvae of Helicoverpa armigera and Spodoptera litura. The effective concentrations (EC50) were determined as follows:

-

Leaf-Disc Bioassay :

- In another assay using leaf discs, this compound demonstrated a feeding inhibition rate (FI50) comparable to other limonoids, with values recorded as follows:

Compound FI50 (µg/cm²) 3-O-acetyl salannol 2.0 Salannol 2.3 This compound Higher than both

- In another assay using leaf discs, this compound demonstrated a feeding inhibition rate (FI50) comparable to other limonoids, with values recorded as follows:

Medicinal Applications

Beyond its agricultural significance, this compound has been explored for its medicinal properties. Research highlights several therapeutic potentials:

- Antimicrobial Activity : this compound exhibits antibacterial and antifungal properties, making it a candidate for treating various infections.

- Anti-inflammatory Effects : It has been noted for its potential in managing inflammatory conditions.

- Antiviral Properties : Some studies suggest that this compound may inhibit viral replication, although more research is needed to confirm these effects .

The primary mechanism through which this compound exerts its biological effects appears to be through interruption of feeding behavior in insects. This is supported by findings showing that it affects growth rates by inducing starvation rather than causing direct toxicity . The specific pathways involved in its action are still under investigation but may involve interference with hormonal signaling in insects.

属性

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHBVBNPNXOWBA-REXVOHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058500 | |

| Record name | Salannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-20-1 | |

| Record name | Salannin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=992-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salannin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salannin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Salannin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), primarily exhibits its insecticidal activity through feeding deterrence and growth disruption in insects. [] This is achieved by interfering with insect hormone systems, specifically by:

- Disrupting Ecdysone 20-Monooxygenase (E-20-M) Activity: this compound inhibits the activity of E-20-M, an enzyme crucial for converting ecdysone to its active form, 20-hydroxyecdysone, thereby disrupting molting and development. []

A: Yes, studies have shown that this compound, unlike azadirachtin, doesn't directly inhibit the activity of trypsin, a key digestive enzyme in insects like Spodoptera litura. [] This suggests its antifeedant effect is primarily attributed to taste aversion rather than digestive disruption. []

A: The molecular formula of this compound is C34H44O9, and its molecular weight is 596.7 g/mol. []

A: this compound's structure has been elucidated using various spectroscopic techniques including UV, IR, HR-ESI–MS, and NMR. [] These methods provide detailed information about its functional groups, molecular arrangement, and connectivity. Further, X-ray crystallography studies have provided insights into the three-dimensional structure and conformational flexibility of this compound. []

ANone: this compound exhibits varying stability depending on the environmental factors:

- Light: this compound is highly susceptible to degradation under sunlight, with a reported half-life of a few minutes. [] This highlights the importance of protecting this compound-based formulations from light exposure.

- Temperature: While relatively stable at temperatures below 25°C, this compound degrades rapidly at temperatures above 35°C, with the highest degradation rate observed at 65°C. [] This information is crucial for storage and handling of this compound-containing products.

- Water: The presence of water accelerates this compound degradation. [] This emphasizes the need for formulations that minimize water content or utilize protective packaging to limit exposure to moisture.

ANone: this compound is not typically recognized for its catalytic properties. Research primarily focuses on its insecticidal properties and potential applications as a biopesticide.

A: Yes, computational studies have been employed to investigate this compound's interactions with potential molecular targets. For instance, molecular docking simulations were used to assess the binding affinity of this compound towards the ryanodine receptor of Spodoptera frugiperda, revealing a binding energy of -7.08 Kcal/mol. [] These findings suggest that this compound might exert its insecticidal effects by interacting with this receptor, but further validation is required.

ANone: While specific QSAR models for this compound are not extensively reported in the provided literature, computational studies involving QSAR have been conducted on related neem compounds. These studies aim to establish a relationship between the chemical structure of the compounds and their biological activity, which could be valuable for designing more effective and environmentally friendly insecticides.

ANone: Structural modifications, particularly in the A ring of this compound, significantly influence its biological activity:

- Isomerization: Converting this compound to its isomer, isothis compound, through treatment with BF3 · Et2O and iodide ions, results in enhanced melanogenesis-inhibitory activity. [] This highlights the importance of stereochemistry in determining the biological effects of this compound.

- Deesterification: Removing ester groups from this compound, as seen in the formation of nimbidinol (a trihydroxy limonoid) through LiAlH4 reduction, also leads to increased melanogenesis-inhibitory activity. [] This suggests that modifying the polarity and size of the molecule through deesterification can significantly impact its activity.

- Photo-oxidation: Photo-oxidation of this compound yields two isomeric lactone products, salanninolide and isosalanninolide, with increased insecticidal activity compared to the parent compound. [, ] Notably, the presence of a hindered base during or after the oxidation can alter the ratio of these isomers, potentially influencing the overall efficacy. []

ANone: Given this compound's sensitivity to light, temperature, and moisture, formulating stable and effective biopesticides requires careful consideration. Some strategies include:

- Synergistic Formulations: Combining this compound with other neem compounds, particularly those exhibiting different modes of action, can potentially enhance its efficacy and overcome potential resistance development in target insects. []

ANone: The provided literature primarily focuses on this compound's insecticidal properties and doesn't delve into its detailed pharmacokinetic profile in mammals.

A: While not as potent as azadirachtin, this compound has shown in vitro anti-plasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. [] This suggests a potential for further investigation of this compound derivatives as anti-malarial agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。